An In-depth Technical Guide to HS-PEG6-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to HS-PEG6-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of HS-PEG6-CH2CH2-Boc, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of its chemical and physical properties, detailed experimental protocols for its use, and visualizations of its structure and function in key biological pathways.
Core Chemical Properties and Structure
HS-PEG6-CH2CH2-Boc, systematically named tert-butyl (2-(2-(2-(2-(2-(2-((2-mercaptoethyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker. The structure incorporates a terminal thiol (-SH) group and a Boc (tert-butyloxycarbonyl) protected amine group, separated by a hexaethylene glycol spacer. This unique architecture allows for sequential and specific conjugation reactions. The thiol group offers a reactive handle for attachment to maleimide-functionalized molecules or gold surfaces, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent coupling reactions.
The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.
Chemical Structure
Chemical structure of HS-PEG6-CH2CH2-Boc.
Quantitative Data Summary
The following tables summarize the key quantitative data for HS-PEG6-CH2CH2-Boc, compiled from various chemical suppliers.
| Property | Value |
| Molecular Formula | C₁₉H₃₈N₂O₇S |
| Molecular Weight | 442.58 g/mol |
| CAS Number | 1818294-40-4 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage Conditions | -20°C, protect from moisture |
Experimental Protocols
The heterobifunctional nature of HS-PEG6-CH2CH2-Boc allows for a variety of experimental applications. Below are detailed protocols for its use in two key processes: Boc deprotection and thiol-maleimide conjugation, which are fundamental to its application in PROTAC synthesis and bioconjugation.
Boc Deprotection of HS-PEG6-CH2CH2-Boc
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used for subsequent conjugation.
Materials:
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HS-PEG6-CH2CH2-Boc
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Rotary evaporator
Procedure:
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Dissolve HS-PEG6-CH2CH2-Boc in anhydrous DCM in a round-bottom flask.
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Add TFA to the solution to a final concentration of 20-50% (v/v).
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Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
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Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2 x) and brine (1 x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, HS-PEG6-CH2CH2-NH2.
Experimental workflow for Boc deprotection.
Thiol-Maleimide Conjugation
This protocol details the conjugation of the thiol group of HS-PEG6-CH2CH2-Boc (or its deprotected form) to a maleimide-functionalized molecule.
Materials:
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HS-PEG6-CH2CH2-Boc (or HS-PEG6-CH2CH2-NH2)
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Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)
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Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
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Dissolve the maleimide-functionalized molecule in the conjugation buffer.
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Dissolve HS-PEG6-CH2CH2-Boc in a minimal amount of DMF or DMSO and add it to the solution of the maleimide-functionalized molecule. A 10-20 fold molar excess of the thiol-PEG linker is often used.
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Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
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Monitor the reaction progress by a suitable method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
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Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and other reagents.
Application in PROTAC Technology
A primary application of HS-PEG6-CH2CH2-Boc is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this linker typically involves:
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Coupling a ligand for the target protein to one end of the linker.
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Coupling a ligand for an E3 ligase to the other end of the linker.
The sequential reactivity of the thiol and protected amine groups of HS-PEG6-CH2CH2-Boc makes it an ideal scaffold for this modular synthesis.
Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
HS-PEG6-CH2CH2-Boc is a valuable tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, with a reactive thiol, a protected amine, and a flexible PEG spacer, provides a versatile platform for the synthesis of complex bioconjugates and advanced therapeutic agents like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this linker in a variety of research and development settings. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of such precisely engineered linkers is expected to grow significantly.
